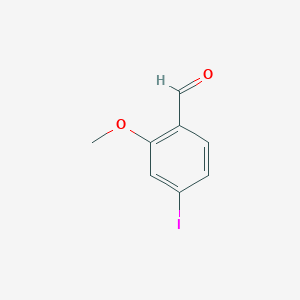

4-Iodo-2-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iodo-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 4-position and a methoxy group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxybenzaldehyde typically involves the iodination of 2-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or iodine monochloride (ICl). The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-Iodo-2-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 4-Iodo-2-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or acidic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like NH3 or RSH in polar solvents.

Major Products:

Oxidation: 4-Iodo-2-methoxybenzoic acid.

Reduction: 4-Iodo-2-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

4-Iodo-2-methoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions.

Synthesis of Iodoaryl Compounds

This compound can be used as a precursor for synthesizing iodoaryl compounds through electrophilic aromatic substitution reactions. This is particularly useful for developing new pharmaceuticals and agrochemicals.

Coupling Reactions

The compound can participate in coupling reactions, such as Suzuki or Sonogashira reactions, to form biaryl compounds. These biaryl compounds are significant in the development of materials with specific electronic properties.

Medicinal Chemistry Applications

Research has indicated that this compound exhibits potential biological activities, making it a candidate for drug development.

Anticancer Activity

Studies have shown that derivatives of this compound possess anticancer properties. For example, modifications of this compound have been investigated for their ability to inhibit cancer cell proliferation in vitro .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Its derivatives have shown promising results in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Materials Science Applications

In materials science, this compound is utilized for creating functional materials with specific properties.

Organic Light Emitting Diodes (OLEDs)

Research indicates that this compound can be incorporated into OLEDs due to its suitable electronic properties. The incorporation of this compound into polymer matrices has been explored to enhance light emission efficiency .

Photovoltaic Devices

Its derivatives are being investigated for use in photovoltaic devices, where they may improve the efficiency of solar energy conversion due to their favorable electronic characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Iodo-2-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and iodine atom play crucial roles in modulating the compound’s reactivity and binding affinity. For instance, in enzyme inhibition studies, the compound may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate access .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-methoxybenzaldehyde: Similar structure with a bromine atom instead of iodine.

4-Chloro-2-methoxybenzaldehyde: Contains a chlorine atom in place of iodine.

4-Fluoro-2-methoxybenzaldehyde: Features a fluorine atom instead of iodine.

Uniqueness: 4-Iodo-2-methoxybenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. The iodine atom’s larger size and higher atomic number compared to other halogens result in different reactivity patterns and interactions with biological targets .

Biologische Aktivität

4-Iodo-2-methoxybenzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound, characterized by the presence of an iodine atom and a methoxy group, has been studied for various pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure

The molecular formula of this compound is C9H9IO2. Its structure features:

- Iodine Atom : Positioned at the para position relative to the aldehyde group.

- Methoxy Group : Located at the ortho position, which influences its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in biological systems. The iodine atom enhances the compound's lipophilicity and may increase its binding affinity to specific enzymes or receptors. This interaction can modulate enzymatic activity or disrupt cellular processes, leading to its observed biological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt biofilm formation and enhance the efficacy of conventional antibiotics like tetracycline, suggesting its potential as an adjunct therapy in treating resistant infections .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can lead to cell death in malignant cells .

Study on Antimicrobial Efficacy

In a controlled study published in Applied Microbiology, this compound was evaluated for its ability to eradicate established biofilms formed by MRSA. The results showed that treatment with this compound dislodged approximately 80% of preformed biofilms at specific concentrations, indicating strong antibiofilm activity. Moreover, when used in combination with tetracycline, it significantly reduced bacterial viability compared to tetracycline alone .

Study on Anticancer Activity

Another significant study focused on the anticancer effects of this compound on various cancer cell lines. The findings revealed that this compound exhibited dose-dependent cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were determined to be around 25 µM for MCF7 and 30 µM for A549 cells, showcasing its potential as a therapeutic agent in oncology .

Data Summary

Eigenschaften

IUPAC Name |

4-iodo-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNOHFJWXJKIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.